Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate
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Overview
Description
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and a diphosphate group, making it a valuable molecule in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of urea derivatives with β-keto esters under acidic or basic conditions.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where a sugar derivative reacts with the pyrimidine ring.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group on the tetrahydrofuran ring using phosphorus oxychloride (POCl3) or other phosphorylating agents.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the cyclization and glycosylation reactions.
Continuous Flow Systems: For the phosphorylation step, continuous flow systems are employed to maintain consistent reaction conditions and improve efficiency.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphate groups, where nucleophiles like amines or thiols replace the phosphate groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the phosphate groups.
Scientific Research Applications
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in nucleotide metabolism and DNA synthesis.
Pathways: It interferes with the replication of viral DNA and the proliferation of cancer cells by inhibiting key enzymes in these pathways.
Comparison with Similar Compounds
Sodium ((2R,3S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl diphosphate can be compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): Both compounds contain phosphate groups and are involved in cellular energy metabolism.
Cytidine Triphosphate (CTP): Similar to ATP, CTP also contains a pyrimidine ring and is involved in nucleic acid synthesis.
Thymidine Triphosphate (TTP): TTP is another nucleotide analog with a pyrimidine ring, used in DNA synthesis.
Properties
Molecular Formula |
C9H11N2Na3O11P2 |
---|---|
Molecular Weight |
454.11 g/mol |
IUPAC Name |
trisodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
AEURMGHUUOKWLG-MILVPLDLSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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